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Compound of Interest

Compound Name: 5''-O-Syringoylkelampayoside A

Cat. No.: B602819 Get Quote

A comprehensive search of available scientific literature and chemical databases did not yield

specific information on the structure elucidation of 5''-O-Syringoylkelampayoside A. While the

parent compound, Kelampayoside A, is documented, details regarding its 5''-O-syringoyl

derivative, including its isolation, characterization, and complete spectroscopic data, are not

readily available in the public domain.

This technical guide, therefore, addresses the known structure of the parent molecule,

Kelampayoside A, as a foundational reference. The elucidation of 5''-O-
Syringoylkelampayoside A would require the isolation of the compound and subsequent

analysis using modern spectroscopic techniques.

The Parent Compound: Kelampayoside A
Kelampayoside A is a phenolic glycoside that has been identified in various plant species. Its

structure consists of a 3,4,5-trimethoxyphenyl aglycone linked to a disaccharide moiety.

Systematic Name: (2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-

yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol[1]

Molecular Formula: C₂₀H₃₀O₁₃[1]

Molecular Weight: 478.4 g/mol [1]
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The structure of Kelampayoside A is characterized by a β-D-glucopyranosyl unit and a β-D-

apiofuranosyl unit. The aglycone is attached to the glucopyranosyl unit, which is further linked

to the apiofuranosyl unit.

Hypothetical Structure of 5''-O-
Syringoylkelampayoside A
Based on the name "5''-O-Syringoylkelampayoside A," it can be inferred that a syringoyl

group is attached to the 5''-position of the apiofuranosyl sugar moiety of Kelampayoside A. The

syringoyl group is derived from syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid).

The proposed structure would therefore be Kelampayoside A with a syringoyl ester linkage at

the primary alcohol of the apiofuranose sugar.

Prospective Structure Elucidation Workflow
The definitive structure elucidation of 5''-O-Syringoylkelampayoside A would necessitate a

series of experimental procedures. The following represents a standard workflow for such a

task.

Caption: A generalized workflow for the isolation and structure elucidation of a natural product.

Expected Spectroscopic Data
While no specific data is available, one can predict the key spectroscopic features that would

confirm the structure of 5''-O-Syringoylkelampayoside A.

Mass Spectrometry (MS):

An accurate mass measurement by High-Resolution Electrospray Ionization Mass

Spectrometry (HR-ESI-MS) would be crucial to determine the molecular formula. The

expected mass would be that of Kelampayoside A plus the mass of a syringoyl moiety

(C₉H₈O₄) minus the mass of water.

Tandem MS (MS/MS) experiments would show fragmentation patterns corresponding to the

loss of the syringoyl group, the apiofuranosyl unit, the glucopyranosyl unit, and the

trimethoxyphenyl aglycone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Signals corresponding to the protons of the trimethoxyphenyl group, the two sugar

units, and the syringoyl group would be observed. The presence of two aromatic protons for

the syringoyl group and two for the trimethoxyphenyl group would be characteristic. The

downfield shift of the H-5'' protons of the apiofuranose unit would indicate the site of

acylation.

¹³C NMR: The spectrum would show signals for all carbons in the molecule. The carbonyl

carbon of the syringoyl ester would be a key signal in the downfield region (around 165-170

ppm).

2D NMR (COSY, HSQC, HMBC): These experiments would be essential to establish the

connectivity within the molecule.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings within each

structural unit (aglycone, sugars, syringoyl group).

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its

directly attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This would be the most critical

experiment to connect the different structural fragments. Key HMBC correlations would be

expected from the H-5'' protons of the apiofuranose to the carbonyl carbon of the syringoyl

group, from the anomeric proton of the apiofuranose to C-6 of the glucose, and from the

anomeric proton of the glucose to the aglycone.

The following diagram illustrates the key hypothetical HMBC correlations that would be

expected to confirm the structure.

Hypothetical Structure of 5''-O-Syringoylkelampayoside A

3,4,5-Trimethoxyphenyl β-D-Glucopyranose H-1' to C-1 β-D-Apiofuranose H-1'' to C-6' Syringoyl Group H-5'' to C=O
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Click to download full resolution via product page

Caption: Key hypothetical HMBC correlations for 5''-O-Syringoylkelampayoside A.

Conclusion
The elucidation of the complete and unambiguous structure of 5''-O-Syringoylkelampayoside
A awaits its isolation and comprehensive spectroscopic analysis. The information on the parent

compound, Kelampayoside A, provides a strong foundation for predicting the structural features

of this derivative. The application of modern analytical techniques, particularly 2D NMR and

high-resolution mass spectrometry, will be indispensable in confirming the proposed structure

and determining its stereochemistry. Researchers and drug development professionals

interested in this compound should focus on its isolation from a natural source or its chemical

synthesis to enable detailed characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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